molecular formula C25H29N7O7 B12105503 H-DL-Pyr-DL-His-DL-Trp-DL-Ser-OH

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-OH

Cat. No.: B12105503
M. Wt: 539.5 g/mol
InChI Key: PLEVSTFISDCVMX-UHFFFAOYSA-N
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Description

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-OH is a tetrapeptide composed of DL-configured amino acids: pyroglutamic acid (Pyr), histidine (His), tryptophan (Trp), and serine (Ser). This sequence combines aromatic (Trp), imidazole (His), and polar (Ser) side chains, along with a cyclic pyroglutamate moiety, which may influence its conformational stability and biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid, pyrrolysine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, histidine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated for tryptophan and serine.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-OH can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for functional group substitution.

Major Products

    Oxidation: Kynurenine and other oxidized derivatives.

    Reduction: Free thiols from disulfide bond reduction.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

The compound exhibits various biological activities due to its constituent amino acids, which include pyrrolidine (Pyr), histidine (His), tryptophan (Trp), and serine (Ser). Research indicates that peptides containing these amino acids can influence neurotransmission, hormone regulation, and immune responses. Specifically, compounds with tryptophan and tyrosine are noted for their roles in neurotransmission and hormone regulation.

Potential Therapeutic Applications:

  • Neuroprotective Effects: The presence of tryptophan is associated with serotonin production, which can have neuroprotective effects.
  • Anti-inflammatory Properties: Peptides like H-DL-Pyr-DL-His-DL-Trp-DL-Ser-OH have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.
  • Analgesic Effects: Some studies suggest that similar peptides can exhibit analgesic properties, offering potential for pain management therapies.

Molecular Interaction Studies

Understanding how this compound interacts with biological receptors and enzymes is crucial for elucidating its mechanisms of action. Various techniques such as molecular docking studies are employed to investigate these interactions, revealing insights into how the compound exerts its biological effects .

Key Findings from Interaction Studies:

  • The compound's structure allows it to bind effectively with specific receptors involved in neurotransmission and immune response modulation.
  • Molecular docking studies have indicated strong binding affinities with targets relevant to neuropharmacology, suggesting its potential as a therapeutic agent in neurological disorders .

Case Studies and Research Findings

Several studies have documented the applications of similar peptide compounds, providing insights into their efficacy and potential uses:

Study ReferenceFocusKey Findings
Neuroprotective effectsDemonstrated that peptides containing tryptophan enhance serotonin levels, contributing to neuroprotection.
Antibacterial activityInvestigated related compounds showing significant inhibition against bacterial enzymes.
Antioxidant potentialHighlighted the antioxidant capabilities of dipeptide derivatives, indicating broader therapeutic applications.

These findings underscore the compound's versatility and potential across various therapeutic domains.

Mechanism of Action

The mechanism of action of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-OH depends on its specific application. In general, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The exact pathways involved can vary but often include signal transduction cascades and changes in gene expression.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between H-DL-Pyr-DL-His-DL-Trp-DL-Ser-OH and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Key Features Functional Notes
This compound N/A C₃₀H₃₉N₉O₁₀* ~701.7 g/mol* Tetrapeptide with DL-configuration; includes Pyr and His Hypothesized stability due to Pyr; potential for metal ion interactions via His
H-Trp-Ser-OH 133101-40-3 C₁₄H₁₇N₃O₄ 291.3 g/mol Dipeptide (Trp-Ser) Simpler structure; lacks His and Pyr; used in peptide synthesis studies
Formyl-DL-Trp-OH 16108-03-5 C₁₂H₁₂N₂O₃ 232.2 g/mol Formylated Trp derivative Modified N-terminus enhances solubility in organic solvents; used as a substrate analog
H-Trp-Trp-Trp-OH 59005-82-2 C₃₃H₃₂N₆O₄ 576.6 g/mol Tripeptide (Trp homopolymer) High aromaticity; potential for fluorescence studies or aggregation research
H-Trp-Lys-OH N/A C₁₇H₂₅N₅O₄ 375.4 g/mol Dipeptide (Trp-Lys) Basic Lys residue enables charge-dependent interactions; used in antimicrobial peptide research

*Calculated based on constituent amino acid molecular weights (Pyr: 129.1 g/mol, His: 155.2 g/mol, Trp: 204.2 g/mol, Ser: 105.1 g/mol) and peptide bond formation.

Key Differences

Sequence Complexity: The target compound’s tetrapeptide structure and inclusion of Pyr distinguish it from simpler dipeptides (e.g., H-Trp-Ser-OH) and tripeptides (e.g., H-Trp-Trp-Trp-OH).

Functional Groups: Unlike Formyl-DL-Trp-OH, which has a formylated N-terminus, the target retains a free amino group at the Pyr residue, altering solubility and reactivity .

Chirality : All residues in the target compound are DL-configured, whereas many analogs (e.g., H-Trp-Lys-OH) are typically synthesized in L-form for biological studies, impacting binding specificity .

Applications : While H-Trp-Trp-Trp-OH is used in fluorescence studies due to its triple indole rings, the target’s His residue may enable applications in metal-binding assays or pH-dependent studies .

Q & A

Q. What are the optimal synthetic routes for H-DL-Pyr-DL-His-DL-Trp-DL-Ser-OH, and what challenges arise due to its stereochemical complexity?

Basic Research Question
The synthesis of this tetrapeptide requires careful consideration of stereochemical control and protecting group strategies. Solid-phase peptide synthesis (SPPS) is commonly employed, but racemization risks at DL-configured residues (e.g., DL-Pyr, DL-His) necessitate low-temperature coupling and optimized activation reagents like HATU/HOAt . Challenges include:

  • Racemization : Monitor via HPLC with chiral columns .
  • Purification : Reverse-phase HPLC with gradients tailored to hydrophobic residues (e.g., Trp) .
  • Yield optimization : Use orthogonal protecting groups (e.g., Fmoc for Ser, Boc for His) to minimize side reactions .

Q. How can researchers address discrepancies in bioactivity data across studies involving this compound?

Advanced Research Question
Data contradictions often stem from variability in experimental design or sample preparation. Methodological solutions include:

  • Standardized protocols : Adopt uniform synthesis/purification criteria (e.g., ≥95% purity via HPLC) .
  • Meta-analysis frameworks : Systematically compare studies using PRISMA guidelines to identify confounding variables (e.g., buffer composition, assay temperature) .
  • Root-cause analysis : Apply Ishikawa diagrams to trace discrepancies to sources like oxidation of Trp residues or aggregation under specific pH conditions .

Q. What spectroscopic techniques are most effective for characterizing the tertiary structure of this compound?

Basic Research Question

  • Circular Dichroism (CD) : Detects helical or β-sheet propensities in aqueous solutions; requires peptide concentrations ≥0.1 mg/mL .
  • NMR Spectroscopy : 2D NOESY identifies inter-residue interactions; use D₂O or TFE for solubility .
  • FT-IR : Monitors amide I/II bands to assess hydrogen bonding patterns .

Table 1: Comparison of Spectroscopic Techniques

TechniqueDetection LimitKey ApplicationLimitations
CD0.1 mg/mLSecondary structureLow resolution
NMR1 mMTertiary interactionsRequires isotopic labeling
FT-IR0.5 mgHydrogen bondingOverlapping bands

Q. What computational modeling approaches best predict the conformational dynamics of this compound in aqueous solutions?

Advanced Research Question
Molecular dynamics (MD) simulations using AMBER or CHARMM force fields are ideal. Key considerations:

  • Solvation models : Explicit TIP3P water for accurate hydration effects .
  • Sampling methods : Enhanced sampling (e.g., metadynamics) to overcome energy barriers in DL-residue folding .
  • Validation : Compare simulated CD spectra with experimental data to refine force field parameters .

Q. How should researchers design controlled experiments to assess the stability of this compound under varying pH conditions?

Basic Research Question

  • Experimental design :
    • pH range : Test 2.0–10.0 to cover physiological and extreme conditions .
    • Time points : Collect data at 0, 24, 48, and 72 hours.
    • Analytical methods : HPLC for degradation products; mass spectrometry for oxidation/modification sites .
  • Controls : Include inert buffers (e.g., phosphate vs. Tris) to rule out buffer-specific effects .

Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound during scale-up experiments?

Advanced Research Question

  • Process optimization :
    • Coupling efficiency : Use real-time monitoring (e.g., ninhydrin test) to adjust reagent stoichiometry .
    • Automation : Implement robotic SPPS systems for consistency .
  • Statistical analysis : Apply factorial design (e.g., Taguchi method) to identify critical variables (e.g., resin swelling time, deprotection cycles) .

Table 2: Factors Influencing Synthetic Yield

FactorImpact LevelOptimization Strategy
Resin typeHighUse low-swelling resins for DL-residues
Activation timeModerateLimit to 2–5 minutes to reduce racemization
TemperatureCriticalMaintain ≤4°C during coupling

Q. How can researchers validate the biological relevance of this compound in cellular assays while minimizing off-target effects?

Advanced Research Question

  • Assay design :
    • Dose-response curves : Use 10 nM–100 μM range to identify EC₅₀/IC₅₀ .
    • Counter-screens : Include scrambled-sequence controls to isolate sequence-specific effects .
  • Data interpretation : Apply stringent statistical thresholds (e.g., p<0.01, Bonferroni correction) to reduce false positives .

Q. What ethical and safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • Hazard mitigation :
    • PPE : Gloves, goggles, and lab coats mandated due to skin/eye irritation risks (H315/H319) .
    • Ventilation : Use fume hoods for powder weighing (H335: respiratory irritation) .
  • Waste disposal : Follow OSHA HCS guidelines for acute toxicity (H302) .

Q. How do researchers integrate multi-omics data to elucidate the functional pathways modulated by this compound?

Advanced Research Question

  • Methodology :
    • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
    • Proteomics : SILAC labeling quantifies protein abundance changes .
  • Data integration : Use pathway enrichment tools (e.g., DAVID, STRING) to map cross-omics interactions .

Q. What criteria should guide the selection of animal models for in vivo studies of this compound?

Advanced Research Question

  • Model relevance :
    • Species : Rodents for preliminary toxicity; non-human primates for pharmacokinetics .
    • Endpoint selection : Align with translational goals (e.g., tumor size reduction for anticancer studies) .
  • Ethical compliance : Adhere to IACUC protocols for humane endpoints and sample sizes .

Properties

IUPAC Name

3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7O7/c33-11-20(25(38)39)32-23(36)18(7-13-9-27-16-4-2-1-3-15(13)16)30-24(37)19(8-14-10-26-12-28-14)31-22(35)17-5-6-21(34)29-17/h1-4,9-10,12,17-20,27,33H,5-8,11H2,(H,26,28)(H,29,34)(H,30,37)(H,31,35)(H,32,36)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEVSTFISDCVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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